![molecular formula C40H56O B190861 beta-Cryptoxanthin CAS No. 472-70-8](/img/structure/B190861.png)
beta-Cryptoxanthin
Overview
Description
Beta-Cryptoxanthin is a natural carotenoid pigment found in various sources such as the fruit of plants in the genus Physalis, orange rind, papaya, egg yolk, butter, apples, and bovine blood serum . It is closely related to beta-carotene, with the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .
Synthesis Analysis
Beta-Cryptoxanthin is an oxygenated carotenoid common as both free and esterified forms in fruits and vegetables . The distribution of free beta-cryptoxanthin and beta-cryptoxanthin esters is dependent upon plant types and environmental conditions, such as season, processing techniques, and storage temperatures .Molecular Structure Analysis
Beta-Cryptoxanthin is closely related to beta-carotene, with only the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .Chemical Reactions Analysis
Beta-Cryptoxanthin is an antioxidant in vitro and is associated with decreased risk of some cancers and degenerative diseases . It has been thought to play an important role in promoting human health, particularly among the population receiving beta-cryptoxanthin as a supplement .Physical And Chemical Properties Analysis
In a pure form, beta-cryptoxanthin is a red crystalline solid with a metallic luster . It is freely soluble in chloroform, benzene, pyridine, and carbon disulfide .Scientific Research Applications
Cancer Prevention
Beta-Cryptoxanthin has been studied for its potential role in cancer prevention. It is believed to have antioxidant properties that may help protect cells from damage that can lead to cancer .
Diabetes Management
Research suggests that beta-Cryptoxanthin might play a role in improving insulin resistance, which is crucial in the management of diabetes .
Obesity Treatment
Beta-Cryptoxanthin may contribute to the prevention and treatment of obesity through its influence on lipid metabolism and energy balance .
Liver Health
Studies indicate that beta-Cryptoxanthin could be beneficial for liver health by suppressing oxidative stress and inflammation, which are factors in liver disease .
Nutritional Supplement
As a nutritional supplement, beta-Cryptoxanthin is used for its potential health benefits, including its role as a precursor to vitamin A .
Food Additive and Colorant
Beta-Cryptoxanthin is also used as a food additive and colorant due to its vibrant color and potential health benefits .
Mechanism of Action
Target of Action
Beta-Cryptoxanthin is a dietary carotenoid found in various fruits and vegetables . It is one of the most common carotenoids present in human serum and tissue . The primary target of Beta-Cryptoxanthin in the human body is the conversion to Vitamin A (retinol), making it a provitamin A . It also targets cells and DNA, providing antioxidant effects that may help prevent free radical damage .
Mode of Action
Beta-Cryptoxanthin interacts with its targets by being converted into retinal, a form of Vitamin A, primarily in the enterocytes but also in other tissues such as the liver . This conversion is catalyzed by BCO1, an enzyme found in various cells and tissues . As an antioxidant, Beta-Cryptoxanthin may help prevent free radical damage to cells and DNA, and stimulate the repair of oxidative damage to DNA .
Biochemical Pathways
Beta-Cryptoxanthin is involved in the Vitamin A biochemical pathway, where it is converted into retinal, a form of Vitamin A . This conversion is crucial for various biological functions, including vision, immune function, and cellular growth .
Pharmacokinetics
Beta-Cryptoxanthin has relatively high bioavailability from its common food sources . Some research indicates that the bioavailability of Beta-Cryptoxanthin in typical diets is greater than that of other major carotenoids, suggesting that Beta-Cryptoxanthin-rich foods are probably good sources of carotenoids .
Result of Action
The conversion of Beta-Cryptoxanthin into Vitamin A plays a crucial role in promoting human health . It is associated with decreased risk of some cancers and degenerative diseases . Additionally, many studies suggest that Beta-Cryptoxanthin-rich foods may have an anabolic effect on bone and, thus, may help delay osteoporosis .
Action Environment
The distribution of free Beta-Cryptoxanthin and Beta-Cryptoxanthin esters is dependent upon plant types and environmental conditions, such as season, processing techniques, and storage temperatures . Concentrations of Beta-Cryptoxanthin in citrus fruits and in human plasma are highest during the ripening season, in late fall and winter . Therefore, environmental factors significantly influence the action, efficacy, and stability of Beta-Cryptoxanthin .
Future Directions
Beta-Cryptoxanthin provides various potential benefits for human health . Some research indicates that the bioavailability of beta-cryptoxanthin in typical diets is greater than that of other major carotenoids, suggesting that beta-cryptoxanthin-rich foods are probably good sources of carotenoids . Future research may focus on its potential benefits, including provitamin A, anti-obesity effects, antioxidant activities, anti-inflammatory and anti-cancer activity .
properties
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-FKKUPVFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912309 | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cryptoxanthin | |
CAS RN |
472-70-8 | |
Record name | Cryptoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptoxanthin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRYPTOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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